

# Unraveling Seragakinone A: A Technical Guide to its Structural Elucidation via NMR Spectroscopy

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## Compound of Interest

Compound Name: Seragakinone A

Cat. No.: B1246695

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A comprehensive technical guide detailing the structural elucidation of **Seragakinone A**, a complex pentacyclic metabolite isolated from a marine-derived fungus, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper focuses on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in piecing together the intricate architecture of this natural product.

**Seragakinone A**, with its molecular formula  $C_{26}H_{26}O_{12}$ , presents a formidable challenge in structural determination due to its densely functionalized and stereochemically rich framework. This guide provides an in-depth look at the experimental protocols and data interpretation that were instrumental in assigning its complete structure.

## Isolation & Initial Characterization

**Seragakinone A** was first isolated from the mycelium of an unidentified marine fungus associated with the red alga *Ceratodictyon spongiosum*. Initial characterization through High-Resolution Mass Spectrometry (HRMS) established the molecular formula, indicating a high degree of unsaturation and oxygenation.

## Core NMR Spectroscopic Data

The structural backbone of **Seragakinone A** was systematically assembled using a suite of one- and two-dimensional NMR experiments. The quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, acquired in  $\text{CDCl}_3$ , are summarized below.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Seragakinone A in $\text{CDCl}_3$

Position	$\delta C$ (ppm)	$\delta H$ (ppm, mult., J in Hz)
1	203.5	-
2	108.3	-
3	162.2	-
4	99.4	-
4a	134.5	-
5	29.8	2.15 (m), 2.05 (m)
6	68.2	4.15 (dd, 11.5, 5.0)
6a	48.1	2.30 (m)
7	208.1	-
8	50.2	3.10 (d, 18.0), 2.95 (d, 18.0)
9	71.5	-
10	45.3	2.25 (m)
10a	85.1	-
11	75.8	4.60 (s)
11a	55.2	3.55 (s)
12	191.8	-
12a	118.8	-
12b	158.5	-
1'	72.9	-
2'	25.9	1.50 (s)
3'	26.5	1.45 (s)
OMe-3	56.5	3.90 (s)
OAc-6	170.5, 21.0	2.08 (s)

## Experimental Protocols

The successful elucidation of **Seragakinone A** relied on a series of meticulously executed NMR experiments.

### General NMR Spectroscopy:

- Apparatus: Bruker DRX-500 or equivalent NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) was used as the solvent, with the residual solvent signals ( $\delta\text{H}$  7.26,  $\delta\text{C}$  77.0) serving as internal standards.
- Temperature: All experiments were conducted at a standard probe temperature of 298 K.

### 1D NMR Experiments:

- $^1\text{H}$  NMR: Standard pulse programs were used to acquire proton spectra. Key parameters included a  $30^\circ$  pulse angle, a relaxation delay of 1.0 s, and an acquisition time of approximately 3 s.
- $^{13}\text{C}$  NMR: Proton-decoupled  $^{13}\text{C}$  spectra were acquired using the zgpg30 pulse program. A spectral width of 240 ppm and a relaxation delay of 2.0 s were typically employed.

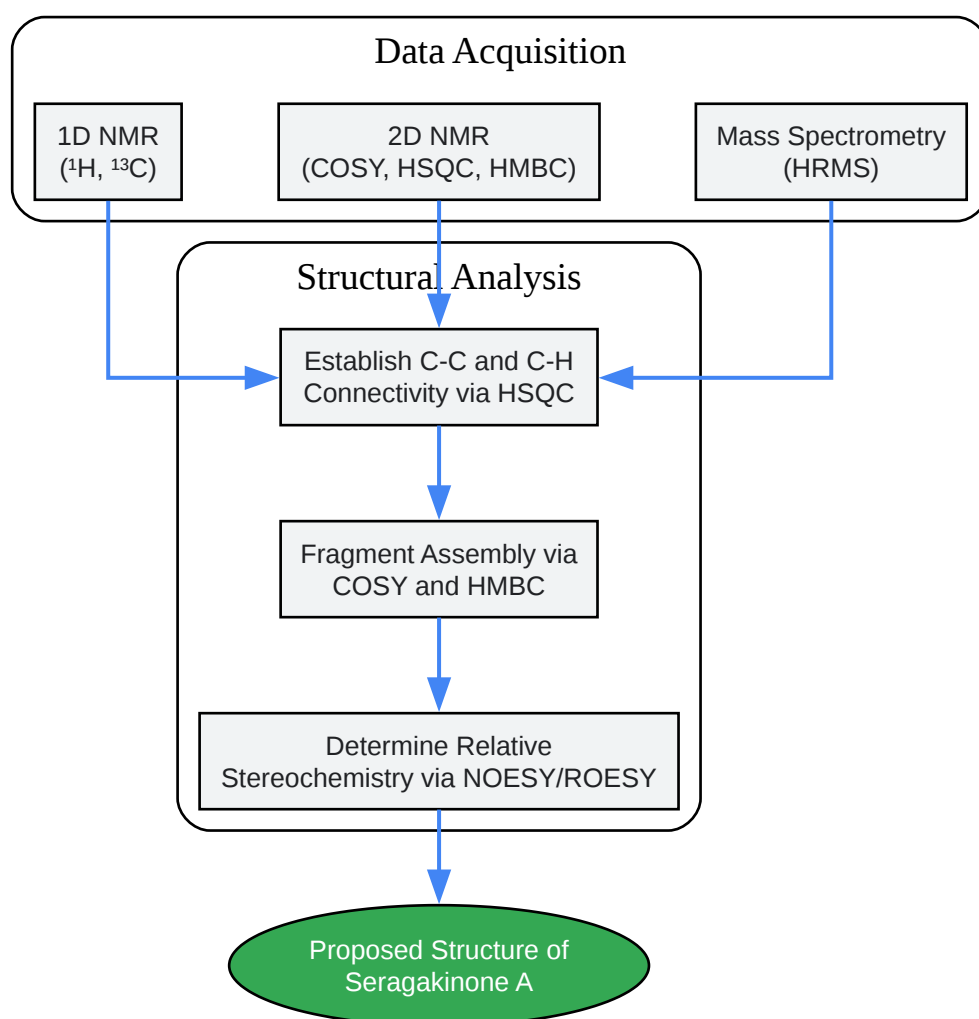
### 2D NMR Experiments:

- COSY (Correlation Spectroscopy): The cosygpqf pulse sequence was used to establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): The hsqcedetgpsisp2.3 pulse sequence was optimized for one-bond  $^1\text{JCH}$  correlations, typically set to 145 Hz, to identify directly attached proton-carbon pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): The hmbcgpdpndqf sequence was employed to probe long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations. The experiment was optimized for  $^n\text{JCH}$  couplings of 8 Hz to establish connectivity across quaternary carbons and heteroatoms.
- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments, crucial for determining the relative stereochemistry, were

performed with mixing times ranging from 300 to 800 ms to observe through-space correlations between protons.

## Visualizing the Elucidation Pathway

The logical flow of the structural elucidation process, from initial data acquisition to the final proposed structure, can be visualized as follows:

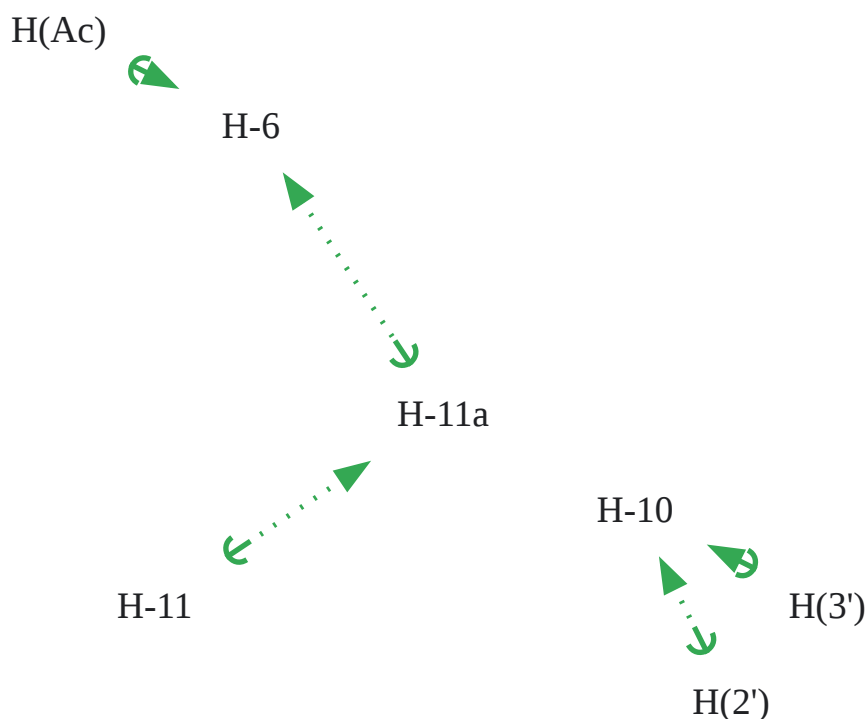


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**Caption:** Workflow for the structural elucidation of **Seragakinone A**.

## Assembling the Molecular Scaffold: Key 2D NMR Correlations

The planar structure of **Seragakinone A** was pieced together by analyzing key correlations in the COSY and HMBC spectra. The diagram below illustrates the critical connections that allowed for the assembly of the pentacyclic core.



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- To cite this document: BenchChem. [Unraveling Seragakinone A: A Technical Guide to its Structural Elucidation via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246695#structural-elucidation-of-seragakinone-a-via-nmr>]

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